Cas no 1416253-68-3 (Guaiacol-b-D-gentiobioside)

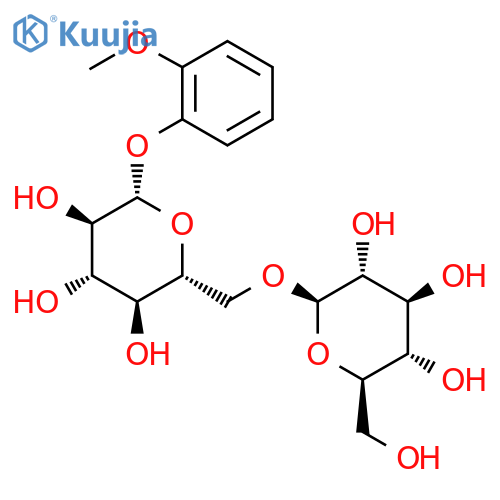

Guaiacol-b-D-gentiobioside structure

商品名:Guaiacol-b-D-gentiobioside

CAS番号:1416253-68-3

MF:C19H28O12

メガワット:448.418427467346

CID:5576605

Guaiacol-b-D-gentiobioside 化学的及び物理的性質

名前と識別子

-

- Guaiacol-b-D-gentiobioside

-

- インチ: 1S/C19H28O12/c1-27-8-4-2-3-5-9(8)29-19-17(26)15(24)13(22)11(31-19)7-28-18-16(25)14(23)12(21)10(6-20)30-18/h2-5,10-26H,6-7H2,1H3/t10-,11-,12-,13-,14+,15+,16-,17-,18-,19-/m1/s1

- InChIKey: CJEAIMVSKBRXEH-SKYGPZSASA-N

- ほほえんだ: O(C1C=CC=CC=1OC)[C@H]1[C@@H]([C@@H](O)[C@H](O)[C@@H](CO[C@H]2[C@@H]([C@@H](O)[C@H](O)[C@@H](CO)O2)O)O1)O

Guaiacol-b-D-gentiobioside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | G245570-50mg |

Guaiacol-b-D-gentiobioside |

1416253-68-3 | 50mg |

$ 2070.00 | 2023-09-07 | ||

| TRC | G245570-5mg |

Guaiacol-b-D-gentiobioside |

1416253-68-3 | 5mg |

$ 265.00 | 2023-09-07 |

Guaiacol-b-D-gentiobioside 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

1416253-68-3 (Guaiacol-b-D-gentiobioside) 関連製品

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量